1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C19H15FN2O2 It is known for its unique structure, which includes a benzyl group, a fluorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Fluorophenyl Group Addition: The fluorophenyl group can be added through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and fluorophenyl groups can enhance binding affinity and specificity, while the dihydropyridine ring may participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(3-fluorophenyl)pyrrolidin-3-amine: Similar structure but with a pyrrolidine ring instead of a dihydropyridine ring.
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine: Contains a piperidine ring and is used in different research contexts.
Uniqueness
1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-benzyl-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTIBXJLYJMLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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